molecular formula C10H6N2O2 B1416183 3-cyano-1H-indole-5-carboxylic acid CAS No. 889942-87-4

3-cyano-1H-indole-5-carboxylic acid

Cat. No. B1416183
CAS RN: 889942-87-4
M. Wt: 186.17 g/mol
InChI Key: LISOQAPDNRYDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C10H6N2O2 and a molecular weight of 186.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, has been a subject of interest in recent years due to their significant role in natural products and drugs . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The InChI code for 3-cyano-1H-indole-5-carboxylic acid is 1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6 (10 (13)14)3-8 (7)9/h1-3,5,12H, (H,13,14) .


Chemical Reactions Analysis

Indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, have been found to exert xanthine oxidase (XO) inhibitory activity . This suggests that they could play a role in the treatment of conditions related to XO activity, such as gout.


Physical And Chemical Properties Analysis

3-Cyano-1H-indole-5-carboxylic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anticancer Immunomodulators

3-Cyano-1H-indole-5-carboxylic acid is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles. These compounds are being studied as potential anticancer immunomodulators due to their ability to inhibit an enzyme involved in tryptophan metabolism, which is often dysregulated in cancer cells .

Metal- and Solvent-Free Synthesis

This compound serves as a reactant for the preparation of indolyl-quinolines through a metal- and solvent-free autoxidative coupling reaction. This method represents a more environmentally friendly approach to synthesizing biologically active indole derivatives .

Biological Activity

Indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, have attracted attention for their diverse biological activities. They show promise in treating cancer cells, microbes, and various disorders in the human body due to their pharmacological properties .

Pharmacological Applications

Derivatives of indole are of wide interest because of their diverse biological and clinical applications. They have been summarized for their important pharmacological activity, which includes plant hormone activity and potential therapeutic effects .

Herbicidal Activity

Research into the structure–activity relationship of indole derivatives has revealed insights into their herbicidal activity. For example, variations in the alkyl chain length of certain indole-acetic acid derivatives can affect their inhibitory rates on plant growth .

Safety and Hazards

The safety data sheet for 3-cyano-1H-indole-5-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

Indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, have shown various biologically vital properties, attracting increasing attention in recent years . Future research will likely focus on exploring their therapeutic potential in treating various disorders .

Mechanism of Action

Target of Action

The primary target of 3-cyano-1H-indole-5-carboxylic acid is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid. This process is significant in conditions like gout, where there is an overproduction of uric acid.

Mode of Action

3-Cyano-1H-indole-5-carboxylic acid exerts its effects by inhibiting the activity of XO . By inhibiting XO, it reduces the production of uric acid, thereby potentially alleviating symptoms associated with conditions like gout.

Biochemical Pathways

The compound’s action primarily affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . By inhibiting XO, it disrupts this pathway, leading to a decrease in uric acid production.

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability .

Result of Action

The inhibition of XO by 3-cyano-1H-indole-5-carboxylic acid leads to a decrease in uric acid production . This can potentially alleviate symptoms associated with conditions like gout, which are caused by an overproduction of uric acid.

properties

IUPAC Name

3-cyano-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISOQAPDNRYDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652998
Record name 3-Cyano-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889942-87-4
Record name 3-Cyano-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889942-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-cyano-1H-indole-5-carboxylic acid
Reactant of Route 3
3-cyano-1H-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-cyano-1H-indole-5-carboxylic acid
Reactant of Route 5
3-cyano-1H-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-cyano-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.